![molecular formula C20H20N2O5S B11824981 (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)
(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S)-3-(4-nitrobencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído: es un compuesto orgánico complejo caracterizado por su estructura bicíclica única
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (1R,7S)-3-(4-nitrobencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo bicíclico, la introducción del grupo nitrobencenosulfonil y la funcionalización final del aldehído. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de la ruta de síntesis para garantizar la escalabilidad y la rentabilidad. Esto incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para producir el compuesto en grandes cantidades.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo aldehído en el compuesto puede sufrir oxidación para formar el ácido carboxílico correspondiente.
Reducción: El grupo nitro puede reducirse a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo sulfonil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: (1R,7S)-3-(4-nitrobencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-ácido carboxílico.
Reducción: (1R,7S)-3-(4-aminobenzenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído.
Sustitución: Varios derivados de sulfonamida o sulfonato.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como un bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas para investigación y desarrollo.
Biología: En la investigación biológica, sirve como una sonda para estudiar las interacciones enzimáticas y la unión de receptores debido a sus características estructurales únicas.
Industria: Los derivados del compuesto se exploran para su uso en ciencia de materiales, particularmente en el desarrollo de polímeros y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de (1R,7S)-3-(4-nitrobencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído implica su interacción con objetivos moleculares específicos. El grupo nitrobencenosulfonil puede actuar como un electrófilo, facilitando la unión covalente con sitios nucleofílicos en proteínas o enzimas. Esta interacción puede modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- (1R,7S)-3-(4-aminobenzenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído
- (1R,7S)-3-(4-metilbencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído
Singularidad: La presencia del grupo nitrobencenosulfonil distingue a (1R,7S)-3-(4-nitrobencenosulfonil)-1-fenil-3-azabiciclo[5.1.0]octano-7-carbaldehído de sus análogos. Este grupo funcional imparte reactividad y actividad biológica únicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C20H20N2O5S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(1R,7S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde |
InChI |
InChI=1S/C20H20N2O5S/c23-15-19-11-4-12-21(14-20(19,13-19)16-5-2-1-3-6-16)28(26,27)18-9-7-17(8-10-18)22(24)25/h1-3,5-10,15H,4,11-14H2/t19-,20-/m1/s1 |
Clave InChI |
BPBRHBREQCKKMF-WOJBJXKFSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@@]2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
SMILES canónico |
C1CC2(CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


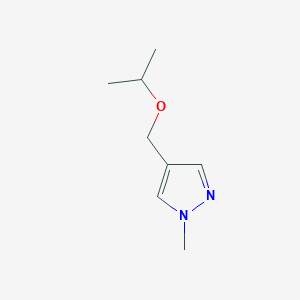
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
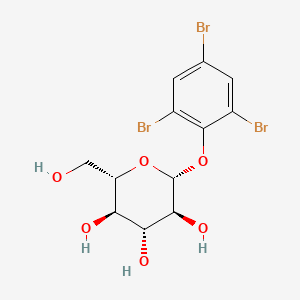
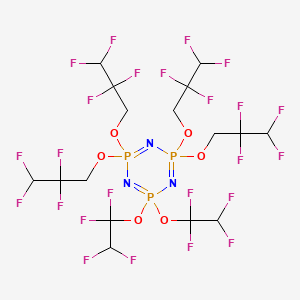
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
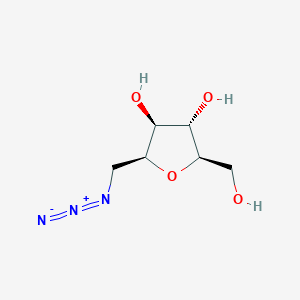
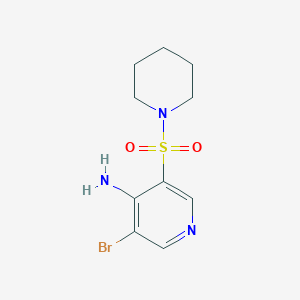

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)

